molecular formula C9H13NO B1593381 3-[(Dimethylamino)methyl]phenol CAS No. 60760-04-5

3-[(Dimethylamino)methyl]phenol

Cat. No.: B1593381
CAS No.: 60760-04-5
M. Wt: 151.21 g/mol
InChI Key: HXMWGMZZNGHVPQ-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]phenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, where the hydroxyl group is substituted with a dimethylaminomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-[(Dimethylamino)methyl]phenol typically involves the reaction of dimethylamine with resorcinol. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The use of industrial-grade reagents and equipment ensures the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(Dimethylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Quinones: Formed through oxidation.

    Substituted Phenols: Formed through electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

3-[(Dimethylamino)methyl]phenol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenol derivatives.

Properties

IUPAC Name

3-[(dimethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMWGMZZNGHVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275010
Record name 3-(dimethylaminomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60760-04-5
Record name 3-(dimethylaminomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (1.0 g), 2M dimethylamine in THF (5 mL), and sodium triacetoxyborohydride (2 g) in CH2Cl2 (10 mL) were stirred for 24 hours. The mixture was treated with methanol and chromatographed on silica gel with 2-25% ethyl acetate/hexanes.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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